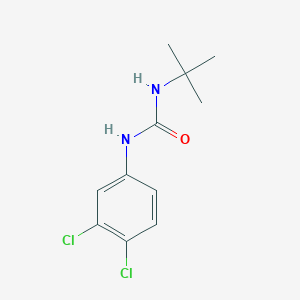

1-Tert-butyl-3-(3,4-dichlorophenyl)urea

Description

Structure

3D Structure

Properties

CAS No. |

5006-91-7 |

|---|---|

Molecular Formula |

C11H14Cl2N2O |

Molecular Weight |

261.14 g/mol |

IUPAC Name |

1-tert-butyl-3-(3,4-dichlorophenyl)urea |

InChI |

InChI=1S/C11H14Cl2N2O/c1-11(2,3)15-10(16)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H2,14,15,16) |

InChI Key |

SXZSYOSKRUBGFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Structural Classification and Academic Significance Within Substituted Urea Chemistry

1-Tert-butyl-3-(3,4-dichlorophenyl)urea belongs to the class of organic compounds known as substituted ureas. The core of its structure is the urea (B33335) functional group (-NH-CO-NH-), which is substituted on its nitrogen atoms. Specifically, it is an N,N'-disubstituted urea, featuring a tert-butyl group attached to one nitrogen and a 3,4-dichlorophenyl group attached to the other.

Below is a table summarizing the key structural features of this compound.

| Feature | Description |

| Core Structure | Urea |

| Substitution Pattern | N,N'-disubstituted |

| Substituent 1 | tert-butyl |

| Substituent 2 | 3,4-dichlorophenyl |

| Chemical Formula | C₁₁H₁₄Cl₂N₂O uni.lu |

| CAS Number | 5006-91-7 sigmaaldrich.com |

Historical Context and Evolution of Research on Dichlorophenylurea Derivatives

While specific historical research on 1-Tert-butyl-3-(3,4-dichlorophenyl)urea is not extensively documented in publicly available literature, the broader class of dichlorophenylurea derivatives has a rich history of investigation. Research into these compounds gained significant momentum in the mid-20th century, primarily driven by the discovery of their potent herbicidal activities.

A prominent and extensively studied member of this family is Diuron (B1670789), or 3-(3,4-dichlorophenyl)-1,1-dimethylurea. The research trajectory of Diuron and other related dichlorophenylureas has provided a foundational understanding of the structure-activity relationships within this class of compounds. These studies have historically focused on their mechanism of action as inhibitors of photosynthesis, their environmental fate, and their metabolism in various organisms.

The evolution of research has seen a diversification of interest beyond agricultural applications. More recently, investigations into dichlorophenylurea derivatives have explored their potential in medicinal chemistry and materials science. This shift has been prompted by the recognition that the urea (B33335) scaffold and the dichlorophenyl moiety can serve as valuable pharmacophores and building blocks for novel functional materials.

Overview of Key Research Areas and Unexplored Dimensions

Fundamental Synthetic Methodologies for Urea Scaffolds

The construction of the urea scaffold is a cornerstone of organic synthesis, with several reliable methods at the disposal of chemists.

Isocyanate-Amine Coupling Reactions

The most direct and widely employed method for synthesizing unsymmetrical ureas is the coupling reaction between an isocyanate and an amine. commonorganicchemistry.comorganic-chemistry.org This reaction is generally straightforward, proceeding at room temperature in a suitable solvent without the need for a base. commonorganicchemistry.com The high reactivity of the isocyanate group towards the nucleophilic amine ensures a high yield of the desired urea. The choice of solvent is crucial and can include dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM). commonorganicchemistry.com

The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to form the stable urea linkage. The reaction's efficiency and clean nature make it a preferred route in many synthetic campaigns, including those in pharmaceutical research for the rapid generation of diverse urea libraries. rsc.org

Multi-step Reaction Design for Complex Urea Derivatives

For more complex urea derivatives, a multi-step reaction design is often necessary. mdpi.orgnih.gov This approach allows for the sequential introduction of different functional groups and the construction of intricate molecular architectures. A common strategy involves the in-situ generation of an isocyanate intermediate from a corresponding amine or carboxylic acid derivative, which then reacts with an amine to form the urea. organic-chemistry.org

For instance, a primary amide can undergo a Hofmann rearrangement to generate an isocyanate, which is then trapped by an amine. organic-chemistry.org Another approach involves the use of phosgene (B1210022) or its safer solid surrogates like triphosgene (B27547) or carbonyldiimidazole (CDI) to convert an amine into a reactive intermediate that can then be coupled with another amine. commonorganicchemistry.combeilstein-journals.org These multi-step sequences provide greater flexibility in the synthesis of complex ureas that may not be accessible through a direct one-step coupling. youtube.com

Precursor Synthesis and Intermediate Derivatization for this compound

The successful synthesis of the target molecule hinges on the efficient preparation of its key precursors.

Preparation of Dichlorophenylaniline Derivatives

The 3,4-dichlorophenyl portion of the final molecule is introduced via a derivative of 3,4-dichloroaniline (B118046). A crucial intermediate is 3,4-dichlorophenyl isocyanate. wikipedia.org This can be synthesized by the phosgenation of 3,4-dichloroaniline. google.compatsnap.com The reaction involves treating 3,4-dichloroaniline with phosgene, often in an inert solvent like xylene or o-dichlorobenzene. google.comgoogle.comgoogleapis.com The reaction conditions, such as temperature and the molar ratio of reactants, are carefully controlled to maximize the yield of the isocyanate and minimize the formation of byproducts. google.comgoogle.com For instance, a two-step phosgenation process, involving low and high-temperature stages, has been shown to improve reaction efficiency and yield. google.com

Incorporation of the Tert-butyl Group via Isocyanate or Amine Reactants

The tert-butyl group can be introduced using either tert-butylamine (B42293) or tert-butyl isocyanate. Tert-butylamine is a commercially available colorless liquid. wikipedia.org It can be prepared through various methods, including the Ritter reaction of isobutene with hydrogen cyanide, though this method generates significant waste. wikipedia.org A more common laboratory preparation involves the hydrolysis of tert-butylurea. orgsyn.orggoogle.com

The key synthetic step involves the reaction of 3,4-dichlorophenyl isocyanate with tert-butylamine. commonorganicchemistry.com This reaction, a classic example of isocyanate-amine coupling, directly forms the desired this compound.

Optimization of Reaction Parameters for Enhanced Synthesis Efficiency

To maximize the yield and purity of this compound, optimization of reaction parameters is crucial. wikipedia.org Key factors that can be adjusted include reaction temperature, reaction time, solvent, and the stoichiometry of the reactants. nih.govnih.govacs.org

For isocyanate-amine coupling reactions, while they often proceed readily at room temperature, gentle heating can sometimes accelerate the reaction. rsc.orgbeilstein-journals.org However, excessive heat can lead to the formation of side products. The choice of solvent can also influence the reaction rate and the solubility of the product, which can be important for its isolation and purification. commonorganicchemistry.com Utilizing techniques like response surface methodology can systematically optimize multiple reaction variables to achieve the most efficient synthesis. nih.govnih.govacs.org

Below is a table summarizing typical reaction parameters for urea synthesis via isocyanate-amine coupling:

| Parameter | Value/Condition | Purpose |

| Reactants | Isocyanate and Amine | Formation of the urea linkage |

| Solvent | DMF, THF, DCM | To dissolve reactants and facilitate the reaction |

| Temperature | Room Temperature (can be optimized) | To control the reaction rate and minimize side reactions |

| Reaction Time | Varies (typically several hours) | To ensure the reaction goes to completion |

| Base | Generally not required | The reaction proceeds without a catalyst |

By carefully controlling these parameters, the synthesis of this compound can be carried out with high efficiency and yield.

Design and Synthesis of this compound Analogs and Derivatives for Research

The development of analogs of a lead compound like this compound is a foundational strategy in medicinal chemistry and chemical biology. By creating a library of related molecules, researchers can systematically investigate the impact of each molecular component on a specific biological or physical outcome.

The rationale behind modifying the structure of this compound is to understand the fundamental interactions between the molecule and its biological partners, such as enzymes or receptors. rsc.org By strategically altering specific parts of the compound, scientists can map the binding pocket of a target and determine which functional groups are essential for activity. nih.gov This process involves the targeted synthesis of derivatives where specific substituents are changed. nih.gov

Key areas for modification include:

The Phenyl Ring: The 3,4-dichloro-substituted phenyl ring is a critical component. Modifications can involve altering the position of the chlorine atoms (e.g., to 2,4-dichloro or 3,5-dichloro), or replacing them with other halogen atoms (fluorine, bromine) or with electron-donating or electron-withdrawing groups. These changes modulate the electronic distribution and steric profile of the ring, which can significantly affect binding affinity and selectivity.

The Alkyl Group: The tert-butyl group is a bulky, lipophilic moiety. Replacing it with smaller or less branched alkyl groups (e.g., isopropyl, sec-butyl, n-butyl) can probe the size constraints of a receptor's binding site. Introducing cyclic or other functionalized groups in this position can explore additional binding interactions.

The Urea Linkage: The central urea group (-NH-CO-NH-) is a key hydrogen bond donor and acceptor. Modifications at this site, such as N-methylation, can block specific hydrogen bonding interactions, helping to clarify their importance for the compound's mechanism of action. rsc.org

The insights gained from these modifications are crucial for optimizing a compound's potency and selectivity for its intended target. nih.gov

Table 1: Examples of Structural Modifications and Their Research Purpose

| Original Moiety | Modification Example | Purpose of Modification |

| 3,4-Dichlorophenyl | 4-Phenoxyphenyl | To explore the effect of a larger, more flexible substituent on receptor binding. nih.gov |

| 3,4-Dichlorophenyl | 4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl | To introduce complex heterocyclic systems to enhance potency and target specific kinases. nih.gov |

| Tert-butyl | Isopropyl or Sec-butyl | To investigate the influence of steric bulk on binding pocket accommodation. |

| Urea (-NH-CO-NH-) | N-Methyl Urea (-N(CH₃)-CO-NH-) | To block a hydrogen bond donation site and determine its role in molecular recognition. rsc.org |

A common and significant modification in urea-based chemical research is the synthesis of the corresponding thiourea (B124793) analog, where the carbonyl oxygen atom (C=O) is replaced by a sulfur atom (C=S). For the title compound, this would result in 1-tert-butyl-3-(3,4-dichlorophenyl)thiourea.

Synthesis: Thiourea derivatives can be readily synthesized through several established routes. A typical method involves the reaction of an appropriately substituted isothiocyanate with an amine. For the synthesis of 1-tert-butyl-3-(3,4-dichlorophenyl)thiourea, one would react 3,4-dichlorophenyl isothiocyanate with tert-butylamine. An alternative route for the key intermediate, N-(3,4-dichlorophenyl)thiourea, involves refluxing 3,4-dichloroaniline with ammonium (B1175870) thiocyanate (B1210189) in the presence of an acid like HCl. nih.gov These synthetic methods are generally efficient and allow for the creation of a wide variety of thiourea analogs for further study. ubaya.ac.idnih.gov

Significance in Research: The replacement of oxygen with sulfur has profound effects on the molecule's properties, making thiourea counterparts valuable tools in research:

Altered Physicochemical Properties: The carbon-sulfur double bond is longer, less polar, and more polarizable than the carbon-oxygen double bond. Sulfur is also a different type of hydrogen bond acceptor. These changes alter the molecule's electronic profile, lipophilicity, and hydrogen bonding capabilities, which can lead to different biological activities.

Modified Biological Activity: Phenylurea and phenylthiourea (B91264) analogs can exhibit distinct biological profiles. nih.gov For instance, studies on related compounds have shown that while both urea and thiourea derivatives can be active, their potency and even their mechanism of action may differ. ubaya.ac.idnih.gov Some thiourea derivatives have been identified as potent inhibitors of enzymes like tyrosinase and various kinases. ubaya.ac.idnih.gov

Synthetic Intermediates: Thioureas are versatile intermediates in organic synthesis. For example, N-(3,4-dichlorophenyl)thiourea is a key precursor for the synthesis of bioactive thiazole (B1198619) derivatives, highlighting its importance beyond being a simple analog. nih.gov The thiourea moiety can participate in various cyclization reactions to build more complex heterocyclic systems. nih.gov

The study of thiourea counterparts is therefore a crucial strategy for exploring chemical diversity, discovering novel biological activities, and developing new synthetic pathways. nih.gov

Table 2: Comparison of Urea and Thiourea Counterparts

| Feature | This compound | 1-Tert-butyl-3-(3,4-dichlorophenyl)thiourea |

| Structure | Contains a C=O (carbonyl) group | Contains a C=S (thiocarbonyl) group |

| Key Functional Group | Urea | Thiourea |

| Hydrogen Bonding | Oxygen is a strong H-bond acceptor. | Sulfur is a weaker H-bond acceptor but can form different types of interactions. |

| Research Significance | Parent compound for SAR studies, potential biological activity. nih.govnih.gov | Investigated for altered/novel biological activity, different target selectivity, and as a synthetic intermediate for heterocycles. nih.govnih.gov |

Stereoelectronic Contributions of the 3,4-Dichlorophenyl Moiety to Bioactivity

The 3,4-dichlorophenyl group is a common substituent in bioactive compounds, and its presence in the this compound scaffold imparts critical stereoelectronic properties that significantly influence molecular interactions with biological targets. The term stereoelectronics refers to the combined influence of steric and electronic effects on a molecule's conformation and reactivity. walisongo.ac.idacs.org

The two chlorine atoms on the phenyl ring are strongly electron-withdrawing due to their high electronegativity. This has several consequences:

Modulation of Aromatic Ring Electronics: The chlorine atoms reduce the electron density of the phenyl ring, creating a more electron-deficient (π-acidic) aromatic system. This can alter cation-π or π-π stacking interactions with amino acid residues in a target protein's binding pocket.

Dipole Moment: The substitution pattern creates a significant dipole moment across the phenyl ring, which can engage in favorable dipole-dipole interactions within the binding site.

Hydrogen Bonding: While not a direct hydrogen bond donor or acceptor, the electron-withdrawing nature of the chlorines can increase the acidity of the adjacent urea N-H proton, enhancing its capacity as a hydrogen bond donor.

From a steric and hydrophobic perspective, the dichlorophenyl group contributes significantly to the molecule's lipophilicity. The chlorine atoms increase the hydrophobic surface area, promoting favorable interactions with nonpolar pockets in a receptor. nih.gov For instance, in many kinase inhibitors, a substituted phenyl ring occupies a hydrophobic region of the ATP-binding site. The specific 3,4-disubstitution pattern also dictates the shape and vectoral projection of the group, ensuring a precise fit into complementary binding sites. Studies on related compounds, such as sertraline (B1200038) analogues, have highlighted the importance of the 3,4-dichlorophenyl moiety for potent biological activity. researchgate.net This group is also found in the phenylurea class of herbicides, where its metabolite, 1-(3,4-dichlorophenyl)urea (B109879) (Diuron-desdimethyl), demonstrates its inherent bioactivity. youtube.com

Steric and Electronic Effects of the Tert-butyl Group on Molecular Recognition

The tert-butyl group is a unique substituent in medicinal chemistry, characterized by its significant steric bulk and lack of alpha-hydrogens. nih.gov Its primary influence on molecular recognition is steric, acting as a "space-filling" group that can anchor a ligand into a well-defined, often hydrophobic, cavity within a receptor or enzyme active site. nih.gov

Key effects of the tert-butyl group include:

Steric Shielding: The bulkiness of the tert-butyl group can act as a steric shield, protecting adjacent functional groups (like the urea linkage) from metabolic degradation by enzymes such as cytochrome P450s (CYPs). nih.govmdpi.com This can improve the metabolic stability and half-life of a compound. However, the tert-butyl group itself can be a site of metabolism, typically through hydroxylation. nih.govmdpi.com

Conformational Restriction: The size of the tert-butyl group can restrict the rotation of nearby single bonds, reducing the number of available conformations of the molecule. This pre-organization can lower the entropic penalty of binding to a target, leading to higher affinity.

Probing Binding Pockets: In research settings, the tert-butyl group serves as an excellent probe for identifying binding sites. Its nine equivalent protons produce a strong, sharp singlet in ¹H NMR spectra, which can be used in Nuclear Overhauser Effect (NOE) experiments to identify nearby amino acid residues in the protein target, thereby mapping the ligand's binding location. nih.gov

Electronically, the tert-butyl group is a weak electron-donating group through induction but is otherwise relatively inert. Its main contribution remains its size and shape, which must be complementary to the topology of the biological target for effective molecular recognition. nih.gov

Conformational Flexibilities and Rigidities of the Urea Linkage in Ligand-Target Systems

The urea linkage (-NH-CO-NH-) is a critical structural element that connects the tert-butyl and 3,4-dichlorophenyl moieties. It is not merely a passive spacer but an active participant in ligand-target interactions due to its specific conformational and hydrogen-bonding properties.

The urea functional group is planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system, giving the C-N bonds partial double-bond character. youtube.com This planarity imparts a degree of rigidity to the center of the molecule. However, rotation is possible around the N-C(aryl) and N-C(alkyl) single bonds, allowing the two flanking groups to adopt different relative orientations.

Studies on N-alkyl-N'-aryl ureas have shown that they can exist in different conformations, primarily the trans-trans and cis-trans forms, which can have similar energy levels. The specific conformation adopted upon binding is dictated by the interactions with the target protein.

The key features of the urea linkage in ligand-target systems are:

Hydrogen Bonding: The urea group is an excellent hydrogen bond donor (two N-H groups) and acceptor (the carbonyl oxygen). This allows it to form a network of hydrogen bonds with amino acid residues (e.g., backbone amides or side chains of aspartate, glutamate) in a binding site, which is often a key determinant of binding affinity and specificity. nih.gov

Rigid Scaffold: The planarity of the urea group provides a rigid scaffold that orients the two substituents in a well-defined manner. This controlled presentation of the pharmacophoric groups is essential for precise recognition by the target.

Influence on Dynamics: The presence of a urea moiety can influence the conformational dynamics of the entire ligand-enzyme complex, sometimes promoting conformations that are favorable for activity.

The combination of rigidity and defined hydrogen-bonding capacity makes the urea linkage a privileged functional group in drug design, seen in numerous approved drugs.

Computational and Experimental Approaches to SAR Elucidation

The elucidation of Structure-Activity Relationships for this compound derivatives relies on an iterative cycle of design, synthesis, and testing, supported by both computational and experimental methods.

Experimental Approaches:

Systematic Analogue Synthesis: A primary method involves the systematic modification of the lead compound. youtube.com For example, the tert-butyl group could be replaced with other bulky alkyl groups (e.g., adamantyl, cyclopentyl) to probe the size and shape of the hydrophobic pocket. Similarly, the substitution pattern on the phenyl ring could be altered (e.g., moving the chlorines to positions 2,5 or replacing them with other halogens or methyl groups) to map the electronic and steric requirements of the binding site.

X-ray Crystallography: If the target protein can be crystallized in complex with an inhibitor, X-ray crystallography provides a high-resolution, three-dimensional picture of the binding mode. This allows for direct visualization of the key interactions (hydrogen bonds, hydrophobic contacts) and the conformation of the bound ligand, offering invaluable information for rational drug design.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned, NMR is a powerful tool for studying ligand-protein interactions in solution. Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which parts of the ligand are in close contact with the receptor, while NOE experiments can determine precise internuclear distances. nih.gov

Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking simulations can be used to screen virtual libraries of potential derivatives, prioritizing those with the best predicted binding scores and interaction patterns for synthesis.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to accurately calculate the electronic properties (e.g., electrostatic potential, orbital energies) and conformational energies of the ligands. This helps in understanding the stability of different conformations and the nature of the interactions with the target.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of the ligand and protein over time, providing insights into the stability of the ligand-protein complex, the role of water molecules, and the dynamic nature of the binding process.

The synergy between these experimental and computational methods allows for a comprehensive understanding of the SAR, accelerating the optimization process.

Predictive Modeling for Design of Novel Research Compounds

The data generated from SAR studies form the basis for building predictive computational models that can guide the design of new and improved compounds, even before they are synthesized. These models aim to establish a quantitative relationship between a molecule's structure and its biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the biological activity of a set of compounds with their physicochemical properties, known as molecular descriptors. nih.gov For this compound derivatives, these descriptors could include:

Electronic Descriptors: Dipole moment, atomic charges, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological Descriptors: Indices that describe molecular branching and connectivity.

Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of derivatives with the highest predicted potency. nih.govnih.govyoutube.com

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular recognition at a specific biological target. Based on a set of active molecules, a pharmacophore model can be generated, defining the spatial arrangement of key features such as:

Hydrogen bond donors/acceptors

Hydrophobic regions

Aromatic rings

Positive/negative ionizable groups

For derivatives of this compound, a likely pharmacophore model would include a hydrophobic feature for the tert-butyl group, another for the dichlorophenyl ring, and hydrogen bond donor/acceptor features for the urea linkage. This model can then be used as a 3D query to screen large virtual databases to identify novel scaffolds that fit the required features, potentially leading to the discovery of new classes of inhibitors. nih.govnih.gov

These predictive modeling techniques are integral to modern drug discovery, enabling a more focused and efficient search for novel research compounds by leveraging the knowledge gained from initial SAR studies. mdpi.com

Mechanistic Investigations and Identification of Molecular Targets for 1 Tert Butyl 3 3,4 Dichlorophenyl Urea

Biochemical Pathway Modulation by Urea (B33335) Derivatives

Comprehensive studies detailing how 1-tert-butyl-3-(3,4-dichlorophenyl)urea modulates specific biochemical pathways are not present in the current body of scientific literature. Research on related urea derivatives suggests potential for interaction with various biological processes, but direct evidence for this specific compound is lacking.

There is no available scientific data concerning the inhibitory effects of this compound on enzymes such as kinases, arginase, or urease. While other substituted urea compounds have been investigated as enzyme inhibitors, the specific kinetic parameters and selectivity profile for this compound have not been reported.

Detailed studies on the receptor binding affinity and potential interference with signaling pathways by this compound have not been published in the peer-reviewed scientific literature. Therefore, its profile as a potential ligand for any specific receptor or its ability to modulate downstream signaling events remains uncharacterized.

Characterization of Specific Ligand-Protein Interactions at the Molecular Level

There are no published studies that provide a molecular-level characterization of the interactions between this compound and any protein targets. Techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling have not been applied to elucidate the binding mode or specific amino acid interactions for this compound.

Cellular Effects and Phenotypic Responses in Model Systems

The effects of this compound on cellular models and the resulting phenotypic responses have not been documented in the scientific literature. Consequently, information regarding its impact on cell viability, proliferation, apoptosis, or other cellular processes is not available.

Advanced Analytical Methodologies for the Characterization and Detection of 1 Tert Butyl 3 3,4 Dichlorophenyl Urea

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural confirmation of molecules. By probing the interactions of matter with electromagnetic radiation, these techniques provide a detailed fingerprint of a compound's atomic composition and bonding arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the precise structure of organic molecules in solution. researchgate.net While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of magnetically active nuclei, two-dimensional (2D) NMR experiments are often essential for unambiguous structural assignment, especially for complex molecules. researchgate.netweebly.com Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton (¹H-¹H) coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the complete molecular framework. weebly.com

For 1-tert-butyl-3-(3,4-dichlorophenyl)urea, 2D NMR would be instrumental in confirming the connectivity between the tert-butyl group, the urea (B33335) linkage, and the 3,4-dichlorophenyl ring. For instance, an HMBC experiment would show a correlation between the N-H proton of the tert-butyl side and the carbonyl carbon, as well as correlations between the aromatic protons and the carbons of the dichlorinated ring.

Although specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift values. Actual experimental values may vary based on solvent and other experimental conditions.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Key Correlations (via 2D NMR) |

|---|---|---|---|

| tert-Butyl Protons (9H) | ~1.3 | ~29 | Singlet in ¹H NMR. Correlates to the tert-butyl quaternary carbon in an HSQC experiment. |

| tert-Butyl Carbon (Quaternary) | - | ~50 | No attached protons. Shows HMBC correlation to the tert-butyl protons. |

| Urea N-H (tert-butyl side) | ~6.0-6.5 | - | Broad singlet. Shows HMBC correlation to the carbonyl carbon and the tert-butyl quaternary carbon. |

| Urea N-H (phenyl side) | ~8.0-8.5 | - | Broad singlet. Shows HMBC correlation to the carbonyl carbon and aromatic carbons C1', C2', and C6'. |

| Carbonyl Carbon (C=O) | - | ~155 | Shows HMBC correlations to both N-H protons. |

| Aromatic C-H (H-2') | ~7.5 | ~120 | Doublet. Shows COSY correlation with H-6' and HMBC correlations to C4' and C6'. |

| Aromatic C-H (H-5') | ~7.3 | ~118 | Doublet of doublets. Shows COSY correlations with H-6'. HMBC to C1', C3', and C4'. |

| Aromatic C-H (H-6') | ~7.0 | ~117 | Doublet of doublets. Shows COSY correlations with H-2' and H-5'. HMBC to C2', C4'. |

| Aromatic C-Cl (C-3') | - | ~130 | No attached protons. Shows HMBC correlations from H-2' and H-5'. |

| Aromatic C-Cl (C-4') | - | ~125 | No attached protons. Shows HMBC correlations from H-2', H-5', and H-6'. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to within 5 ppm). pnnl.gov This allows for the calculation of an unambiguous molecular formula. Techniques like electrospray ionization (ESI) are "soft" ionization methods that typically generate intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻), which can then be subjected to fragmentation. nih.gov Analysis of the resulting fragment ions (MS/MS) provides critical information about the molecule's substructures, confirming the identity of the compound.

For this compound, HRMS would confirm its elemental formula of C₁₁H₁₄Cl₂N₂O. The characteristic isotopic pattern of the two chlorine atoms would be readily observable. In fragmentation analysis, a common pathway for phenylureas involves the cleavage of the urea bridge, often with the loss of the amine moiety or the formation of an isocyanate fragment.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts Data sourced from predicted values on PubChem. CCS (Collision Cross Section) values are predicted and provide information on the ion's shape in the gas phase.

| Adduct Type | Formula | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₅Cl₂N₂O⁺ | 261.05558 | 157.8 |

| [M+Na]⁺ | C₁₁H₁₄Cl₂N₂NaO⁺ | 283.03752 | 166.3 |

| [M-H]⁻ | C₁₁H₁₃Cl₂N₂O⁻ | 259.04102 | 161.2 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. docbrown.info Specific chemical bonds and functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for identifying the functional groups present in a compound. semanticscholar.orglibretexts.org

In the FT-IR spectrum of this compound, distinct absorption bands would confirm the presence of the key functional groups. The urea moiety is characterized by strong absorptions from N-H stretching, C=O (Amide I band) stretching, and N-H bending/C-N stretching (Amide II band) vibrations. orientjchem.org The aromatic ring would be identified by C-H and C=C stretching vibrations, and the substitution pattern can often be inferred from the C-H out-of-plane bending bands in the fingerprint region (below 1500 cm⁻¹). vscht.cz

Table 3: Characteristic FT-IR Absorption Bands for this compound This table presents expected absorption ranges for the functional groups within the molecule. The exact position and intensity of peaks can be influenced by the physical state of the sample and intermolecular interactions.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine/Amide (N-H) | Stretching | 3200 - 3400 | Medium-Strong |

| Aliphatic C-H (tert-butyl) | Stretching | 2850 - 2970 | Medium-Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Carbonyl (C=O) | Stretching (Amide I Band) | 1630 - 1680 | Strong |

| Amine/Amide (N-H) | Bending (Amide II Band) | 1510 - 1570 | Medium-Strong |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium (multiple bands) |

| Alkyl C-H | Bending | 1365 - 1470 | Medium |

| Amide (C-N) | Stretching | 1200 - 1350 | Medium |

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for separating components from a complex mixture and for quantifying the amount of a specific analyte. When coupled with mass spectrometry, it provides a highly sensitive and selective analytical workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of thermally labile and polar compounds like phenylurea herbicides in complex matrices. chromatographyonline.comuab.edu The compound is first separated from other matrix components on a liquid chromatography column, typically a reversed-phase C18 column. sciex.com A gradient elution using a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acid modifier like formic acid, is employed to separate the analytes. sciex.com The eluent is then introduced into a mass spectrometer, where the compound is ionized (commonly via ESI) and detected. nih.gov

This technique is exceptionally sensitive, allowing for trace analysis at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, making it ideal for environmental monitoring or metabolite profiling studies. nih.govnih.gov Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and is the gold standard for quantitative analysis. sciex.com

Table 4: Typical LC-MS Parameters for the Analysis of Phenylurea Herbicides These are generalized conditions; method parameters must be optimized for specific instrumentation and analytical goals.

| Parameter | Typical Condition |

|---|---|

| LC Column | Reversed-Phase C18 (e.g., 150 mm x 2.1 mm, 3 µm particle size) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol (B129727) + 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Gradient | Programmed gradient from low to high %B over 10-20 minutes |

| Injection Volume | 5 - 20 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |

| MS Detection | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. phenomenex.com However, many phenylurea compounds, including this compound, are thermally labile and can degrade at the high temperatures used in the GC injector and column, often forming isocyanate products. nih.govresearchgate.net

To overcome this, a common strategy is derivatization, where the polar N-H groups of the urea linkage are chemically modified to form more volatile and stable derivatives. nih.gov Reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to create silyl (B83357) ethers, which are more amenable to GC analysis. chemcoplus.co.jp Alternatively, direct GC-MS analysis without derivatization can sometimes be achieved under carefully optimized, milder conditions, though this requires careful monitoring for potential degradation. nih.gov

Table 5: GC-MS Analysis Approaches for Phenylurea Compounds Derivatization is often required to ensure thermal stability and achieve good chromatographic performance.

| Parameter | Typical Condition |

|---|---|

| Derivatization Reagent (optional) | Alkylating agents (e.g., iodoethane) or silylating agents (e.g., BSTFA, MTBSTFA). nih.govsigmaaldrich.com |

| GC Column | Low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 - 280 °C (may need to be lowered for direct analysis) |

| Oven Program | Temperature ramp from ~100 °C to ~300 °C at 10-20 °C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection | Full Scan for identification or Selected Ion Monitoring (SIM) for quantification |

Hyphenated Techniques for Complex Sample Analysis

The analysis of this compound in intricate sample matrices, such as environmental and biological samples, necessitates the use of highly selective and sensitive analytical instrumentation. Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for this purpose. The most prominent and effective of these are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as a premier technique for the quantification of this compound. This is largely due to its ability to handle the compound's polarity and thermal lability without the need for derivatization. The initial separation is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC), which separates the target analyte from other matrix components based on its hydrophobicity. Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a commonly employed ionization technique for phenylurea herbicides, and it can be operated in positive ion mode to generate the protonated molecule [M+H]⁺ of this compound.

The tandem mass spectrometry (MS/MS) aspect of this technique provides exceptional selectivity and sensitivity. eurl-pesticides.eu In this stage, the protonated molecule is selected as a precursor ion and subjected to collision-induced dissociation (CID), which fragments the ion into characteristic product ions. By monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), analysts can achieve highly specific detection and quantification, even at trace levels in complex samples. eurl-pesticides.eu

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that can be employed for the analysis of this compound. However, due to the thermal instability of many phenylurea herbicides, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. researchgate.net This derivatization typically involves alkylation of the urea nitrogen atoms. nih.gov Following derivatization, the compound is introduced into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected.

Method Development for Detection in Environmental and Biological Research Matrices

The development of robust analytical methods for the detection of this compound in environmental matrices like soil and water, as well as in biological samples, is critical for monitoring its presence and understanding its fate. Method development encompasses several key stages, from sample preparation to instrumental analysis and validation.

Sample preparation is a crucial first step to extract the analyte from the complex matrix and remove interfering substances. For water samples, solid-phase extraction (SPE) is a widely used technique. nih.gov In this process, a large volume of water is passed through a solid sorbent cartridge, which retains the analyte. The analyte is then eluted with a small volume of an organic solvent, effectively concentrating it. For soil and biological tissues, more rigorous extraction techniques are required. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained popularity for the extraction of pesticide residues from various solid matrices. This method typically involves an initial extraction with an organic solvent, followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering co-extractives. nih.gov

Once the sample is extracted and cleaned up, the instrumental analysis is performed, most commonly by LC-MS/MS due to its high sensitivity and selectivity. eurl-pesticides.eu The development of the LC-MS/MS method involves the optimization of several parameters.

Liquid Chromatography Parameters:

Column: A reversed-phase C18 column is a common choice for separating phenylurea herbicides. nih.gov

Mobile Phase: A gradient elution using a mixture of water (often with a formic acid or ammonium (B1175870) acetate (B1210297) additive to improve ionization) and an organic solvent like acetonitrile or methanol is typically employed to achieve good separation. eurl-pesticides.eunih.gov

Flow Rate and Temperature: These parameters are optimized to ensure good peak shape and resolution.

Mass Spectrometry Parameters:

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred for phenylurea compounds. eurl-pesticides.eu

Precursor and Product Ions: The specific m/z (mass-to-charge ratio) values for the precursor ion and at least two product ions of this compound are determined for use in MRM mode. This ensures high specificity.

Collision Energy and Other Voltages: These are optimized to maximize the signal intensity of the product ions.

Method validation is the final and a critical part of the process to ensure the reliability of the developed method. This involves assessing several performance characteristics as outlined by international guidelines. The following table provides an example of typical validation parameters for the analysis of a phenylurea herbicide in an environmental matrix.

Table 1: Representative Method Validation Parameters for LC-MS/MS Analysis of a Phenylurea Herbicide in Water

| Parameter | Typical Value/Range | Description |

|---|---|---|

| Linearity (R²) | > 0.99 | Indicates a strong correlation between the instrument response and the concentration of the analyte over a defined range. |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/L | The lowest concentration of the analyte that can be reliably detected by the instrument. nih.gov |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/L | The lowest concentration of the analyte that can be quantitatively measured with acceptable precision and accuracy. |

| Accuracy (Recovery) | 70 - 120% | The percentage of the known amount of analyte that is recovered from a spiked sample, indicating the accuracy of the extraction and analysis process. |

| Precision (RSD) | < 20% | The relative standard deviation of replicate measurements, indicating the repeatability and reproducibility of the method. |

The following table presents hypothetical, yet representative, chromatographic and mass spectrometric conditions for the analysis of this compound using LC-MS/MS.

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| Precursor Ion [M+H]⁺ (m/z) | 261.0 |

| Product Ion 1 (m/z) | 205.0 |

| Product Ion 2 (m/z) | 160.0 |

| Collision Energy | Optimized for each transition |

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ammonium acetate |

| Formic acid |

Computational Chemistry and Molecular Modeling Applications in 1 Tert Butyl 3 3,4 Dichlorophenyl Urea Research

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule like 1-Tert-butyl-3-(3,4-dichlorophenyl)urea. nih.govrsdjournal.orgnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure, providing data on molecular orbitals, charge distribution, and reactivity indices. proquest.comyoutube.com

Research on related phenylurea herbicides such as diuron (B1670789), linuron, and chlortoluron demonstrates how DFT can be applied. proquest.comdigitellinc.com For instance, calculations using functionals like B3LYP and CAM-B3LYP with various basis sets (e.g., def2-TZVP) are employed to optimize molecular geometry and predict electronic properties. proquest.comdigitellinc.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity and a greater potential for charge transfer within the molecule. researchgate.net

Furthermore, quantum chemical calculations are used to predict spectroscopic data. Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra to confirm molecular structure and analyze bonding characteristics. nih.gov Similarly, calculations of vertical absorption energies help in understanding the photodegradation potential of these compounds by predicting their UV-Vis absorption spectra. proquest.comdigitellinc.com Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack, offering clues about intermolecular interactions. nih.gov

Table 1: Application of Quantum Chemical Methods to Phenylurea Analogs

| Method/Functional | Application/Predicted Property | Studied Compounds | Reference |

|---|---|---|---|

| DFT (B3LYP, CAM-B3LYP) | Photostability, Excited State Lifetimes | Linuron, Diuron, Chlortoluron | proquest.comdigitellinc.com |

| DFT (B3LYP/6-31G(d,p)) | Molecular Structure, Vibrational Frequencies, HOMO-LUMO, MEP | 3-(2,6-dichlorophenyl)-acrylamide | nih.gov |

| DFT | Electronic & Dielectric Properties, Band Gap | Urea (B33335) |

Molecular Docking and Scoring for Ligand-Target Interaction Prediction and Affinity Estimation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and affinity. ijpsr.com For this compound, which shares structural features with many biologically active molecules, docking can elucidate potential mechanisms of action by identifying plausible protein targets and key binding interactions.

Docking studies on a wide range of urea derivatives have been successfully used to predict their binding to various enzymes. nih.govmdpi.comnih.gov The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein. The ligand is then placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol, with lower values indicating a more favorable interaction. jppres.com

For example, studies on phenylurea derivatives designed as inhibitors for targets like Indoleamine 2,3-dioxygenase 1 (IDO1) or p38 MAPK have used docking to visualize how the urea moiety forms crucial hydrogen bonds with amino acid residues in the active site. nih.govnih.govfrontiersin.org In many cases, the carbonyl oxygen of the urea acts as a hydrogen bond acceptor, while the N-H groups act as hydrogen bond donors, anchoring the ligand within the binding pocket. ijpsr.com Docking results for various urea derivatives have shown good correlation with their experimentally determined biological activities, validating the predictive power of this approach. nih.govresearchgate.net

Table 2: Examples of Molecular Docking Studies on Urea Derivatives

| Compound Class | Target Protein | Docking Software/Method | Key Findings | Reference(s) |

|---|---|---|---|---|

| Phenyl urea derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | CDOCKER (Discovery Studio) | Predicted binding mode, identified key H-bonds with Ala-264 and His-346. | nih.govnih.gov |

| Urea derivatives | p38 MAPK | Not specified | Identified derivatives with good theoretical affinity; results guided synthesis. | nih.gov |

| 1,3-disubstituted ureas | Epoxide hydrolase | Schrodinger molecular modeling software | Predicted binding affinity (G-score); identified H-bonds with TYR381 and TYR465. | ijpsr.com |

Molecular Dynamics Simulations for Conformational Ensembles and Binding Dynamics

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com Applying MD simulations to a system containing this compound and a target protein can reveal the stability of the docked pose, characterize conformational changes in both the ligand and the protein, and provide a more refined estimate of binding free energy. nih.govnih.gov

MD simulations have been used to study the interaction of various urea-based inhibitors with their target enzymes and biological membranes. nih.govmdpi.comacs.org Typically, a simulation starts with the best-docked pose of the ligand-protein complex, which is then solvated in a water box with ions to mimic physiological conditions. The system's trajectory is calculated by integrating Newton's laws of motion for thousands of steps, often spanning hundreds of nanoseconds. mdpi.com

Analysis of the MD trajectory can include calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. jppres.com A stable RMSD value over time suggests that the ligand remains securely in the binding pocket. Furthermore, MD simulations can reveal the persistence of key hydrogen bonds and other interactions, providing a more accurate picture of the binding dynamics than static docking alone. nih.govnih.gov Advanced techniques like umbrella sampling can be used in conjunction with MD to calculate the potential of mean force (PMF), which describes the free energy profile of a process such as a ligand moving out of a binding site or across a cell membrane. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org For a class of compounds like phenylureas, QSAR models can be developed to predict the activity of new, unsynthesized analogs, such as derivatives of this compound, thereby prioritizing synthetic efforts.

The development of a QSAR model involves several steps. First, a dataset of compounds with known activities is collected. Then, a set of numerical descriptors representing the physicochemical properties (e.g., lipophilicity (logP), molar refractivity) and structural features (e.g., topological indices, electronic parameters) of each molecule is calculated. acs.orgukim.mk Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Partial Least Squares (PLS), are used to build a model that correlates these descriptors with the observed activity. nih.gov

QSAR studies on phenylurea herbicides have successfully created models to predict properties like their environmental risk limits and antibody recognition. nih.govacs.org These studies have shown that properties such as hydrophobicity and electronic descriptors like the energy of the LUMO (E(LUMO)) are key factors influencing the activity of these molecules. nih.govacs.org The predictive quality of a QSAR model is rigorously assessed using statistical metrics like the cross-validation coefficient (q²), with a high value indicating a robust and predictive model. nih.govnih.gov

Table 3: QSAR Modeling on Phenylurea Derivatives

| Compound Class | Predicted Activity/Property | Key Descriptors | Modeling Method | Reference |

|---|---|---|---|---|

| Phenylurea Herbicides | Antibody Recognition (icELISA) | Hydrophobicity (log P), E(LUMO) | 2D-QSAR (Hansch), HQSAR | nih.gov |

| Diaryl Urea Derivatives | B-RAF Inhibition | Size, branching, aromaticity, polarizability | MLR, PLS-LS-SVM | nih.gov |

| Phenylurea Herbicides | Environmental Risk Limits (HC₅) | Spatial, electronic, and hydrophobicity descriptors | MLR, Random Forest (RF) | acs.org |

Virtual Screening and De Novo Design Approaches for Novel Analogs

Virtual screening (VS) and de novo design represent advanced computational strategies for discovering novel molecules with desired biological activity. nih.govnih.gov These methods can be applied to find novel analogs of this compound with potentially improved properties.

Virtual screening involves searching large compound libraries (databases containing millions of molecules) to identify those that are most likely to bind to a specific biological target. nih.govtandfonline.com This can be done using two main approaches:

Ligand-based VS: This method uses a known active molecule (like a potent phenylurea derivative) as a template to search for other molecules in a database with similar 2D or 3D structural features or pharmacophores. nih.govresearchgate.net A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for activity. units.it

Structure-based VS: This approach uses molecular docking to screen a library of compounds against the 3D structure of a protein target. nih.gov Compounds are ranked based on their docking scores, and the top-ranking hits are selected for further experimental testing. units.it

De novo design is a more creative approach where novel molecular structures are built from scratch directly within the binding site of a target protein. nih.govsci-hub.st Algorithms piece together molecular fragments or atoms, guided by the shape and chemical environment of the active site, to generate entirely new chemical entities optimized for high binding affinity. nih.gov Both VS and de novo design have been successfully applied to discover novel urea-based inhibitors for various targets, including transketolase and cyclin-dependent kinases (CDKs). tandfonline.comnih.gov

Future Perspectives and Emerging Research Directions for 1 Tert Butyl 3 3,4 Dichlorophenyl Urea and Its Derivatives

Rational Design of Targeted Chemical Probes for Specific Biological Pathways

The development of precisely targeted chemical probes is a significant area of future research. The rational design of such probes, derived from 1-Tert-butyl-3-(3,4-dichlorophenyl)urea, holds the potential to illuminate specific biological pathways. This approach involves modifying the core structure to enhance affinity and selectivity for particular protein targets. Techniques like structure-based design, informed by X-ray crystallography and computational modeling, can guide the synthesis of probes with optimized binding characteristics. rsc.org These probes can be tagged with fluorescent reporters or other functionalities to enable visualization and tracking within cellular systems, offering insights into the compound's mechanism of action and its effects on cellular processes. A noteworthy example of rational probe design involves the use of barbituric acid as a recognition group in a novel turn-on fluorescent probe for hydrazine (B178648) detection. rsc.org

Applications in Advanced Materials Science and Catalyst Development

Beyond its biological implications, the unique chemical structure of this compound and its derivatives presents opportunities in materials science and catalysis. The urea (B33335) functional group is known for its ability to form strong hydrogen bonds, a property that can be exploited in the design of self-assembling materials and supramolecular polymers. Researchers are exploring how modifications to the phenyl ring and the tert-butyl group can influence the self-assembly process, leading to the creation of novel materials with tailored properties.

In the realm of catalysis, urea derivatives can act as organocatalysts or as ligands for metal-based catalysts. For instance, some substituted ureas, like 3-(3,4-dichlorophenyl)-1,1-dimethylurea, are utilized as accelerators in epoxy resin formulations. cymerchemicals.com Future research may focus on developing chiral urea derivatives that can catalyze stereoselective reactions, a crucial aspect of modern synthetic chemistry. The synthesis of asymmetric ureas using weakly nucleophilic aromatic amines and highly nucleophilic secondary aliphatic amines has been achieved, offering a pathway to novel catalytic structures. acs.orgacs.org

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of this compound, the integration of multiple "omics" datasets is a promising future direction. This includes genomics, transcriptomics, proteomics, and metabolomics data, which together can provide a comprehensive picture of the cellular response to the compound. For example, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can then shed light on the resulting changes in cellular metabolism.

By integrating these datasets, researchers can construct detailed models of the compound's mechanism of action, identify key signaling pathways that are perturbed, and discover potential biomarkers of exposure or effect. This multi-omics approach has been successfully applied to understand the effects of other compounds and holds significant promise for elucidating the complex biological activities of this compound and its derivatives.

Development of Predictive Models for Environmental Persistence and Transformation

The environmental fate of phenylurea compounds is a critical area of study. Future research will likely focus on developing sophisticated predictive models for the environmental persistence and transformation of this compound. These models will integrate various factors, including the compound's physicochemical properties, soil composition, microbial activity, and climatic conditions, to predict its degradation pathways and half-life in different environmental compartments.

For instance, the herbicide Diuron (B1670789), a related phenylurea, is known to degrade in the environment to form metabolites such as 1-(3,4-dichlorophenyl)-3-methylurea (B119341) (DCPMU) and (3,4-dichlorophenyl)urea (DCPU). chemicalbook.comnih.gov Understanding the transformation of this compound is crucial for assessing its potential environmental impact. nih.gov Predictive models can help in risk assessment and in the development of strategies to mitigate potential environmental contamination. core.ac.uk Research into the degradation and environmental fate of similar compounds, such as 1-(2,6-difluorobenzoyl)-3-(4-chlorophenyl) urea, provides a foundation for these predictive efforts. nih.gov

Exploration of Stereoselective Synthesis and Its Impact on Research Outcomes

The synthesis of specific stereoisomers of chiral molecules is a cornerstone of modern chemistry, and this applies to derivatives of this compound. While the parent compound is not chiral, the introduction of chiral centers into its derivatives can have a profound impact on their biological activity and physical properties. Future research will likely explore various methods for the stereoselective synthesis of these derivatives.

Q & A

What synthetic methodologies are recommended for preparing 1-tert-butyl-3-(3,4-dichlorophenyl)urea, and how can reaction conditions be optimized for high yield?

Level: Basic (Synthesis)

Answer:

The synthesis of urea derivatives typically involves coupling substituted aryl isocyanates with amines. For this compound:

- Route 1: React 3,4-dichlorophenyl isocyanate with tert-butylamine in anhydrous tetrahydrofuran (THF) at 0–25°C for 12–24 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

- Route 2 (Alternative): Use carbodiimide-mediated coupling of tert-butylcarbamate with 3,4-dichloroaniline in the presence of N,N’-dicyclohexylcarbodiimide (DCC) .

Optimization: Monitor reaction progress via TLC or HPLC. Yield improvements (>80%) require strict moisture control and stoichiometric excess of tert-butylamine (1.2–1.5 eq) .

How do conflicting solubility data for urea derivatives impact experimental design in environmental fate studies?

Level: Advanced (Data Contradiction Analysis)

Answer:

Discrepancies in solubility values (e.g., Diuron: 42.2 mg/L at 20°C vs. 35 mg/L in other studies) arise from:

- Measurement Techniques: Static vs. dynamic methods (shake-flask vs. HPLC solubility determination).

- Purity: Impurities like residual solvents or isomers can alter solubility .

Mitigation: - Use standardized OECD 105 guidelines for solubility testing.

- Cross-validate with LC-MS to confirm compound integrity .

What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., soil, biological samples)?

Level: Basic (Analytical Chemistry)

Answer:

- HPLC-UV: Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min (λ = 254 nm) .

- LC-MS/MS: Electrospray ionization (ESI+) with MRM transitions (e.g., m/z 285 → 154 for quantification). Limits of detection (LOD) < 0.1 µg/L achievable .

- Sample Prep: Solid-phase extraction (SPE) using Oasis HLB cartridges for environmental samples .

How does the tert-butyl substituent influence the binding affinity of urea derivatives to biological targets compared to methyl or methoxy groups?

Level: Advanced (Structure-Activity Relationship)

Answer:

The tert-butyl group enhances:

- Hydrophobicity: Increases logP (octanol-water partition coefficient), improving membrane permeability .

- Steric Effects: Reduces off-target interactions in enzyme inhibition assays (e.g., cytochrome P450) compared to smaller substituents .

Case Study: In carbazole-linked urea derivatives, tert-butyl groups improved IC50 values by 3-fold against oxidative stress pathways vs. methyl analogs .

What metabolic pathways are hypothesized for this compound in soil microbiota, and how can degradation intermediates be tracked?

Level: Advanced (Environmental Chemistry)

Answer:

Predicted pathways based on Diuron metabolism :

N-Dealkylation: Cleavage of the tert-butyl group to form 1-(3,4-dichlorophenyl)urea.

Hydroxylation: Oxidation of the dichlorophenyl ring to 3,4-dichlorocatechol.

Tracking Methods:

- Stable Isotope Probing (SIP): Use ¹³C-labeled urea to trace metabolites via GC-MS .

- Microcosm Studies: Aerobic/anaerobic soil incubations with LC-MS/MS monitoring .

How can contradictory ecotoxicity data (e.g., algal vs. earthworm toxicity) inform risk assessment models for urea herbicides?

Level: Advanced (Ecotoxicology)

Answer:

Discrepancies arise from:

- Species Sensitivity: Algae (e.g., Chlorella vulgaris) show higher susceptibility (EC50 = 0.5 mg/L) due to photosystem II inhibition, whereas earthworms (LC50 > 100 mg/kg) are less affected .

Model Adjustments: - Apply species sensitivity distribution (SSD) curves with weighting for aquatic vs. terrestrial endpoints.

- Incorporate metabolite toxicity (e.g., 3,4-dichloroaniline) into cumulative risk assessments .

What crystallization strategies are effective for resolving urea derivative polymorphs, and how do they impact bioavailability?

Level: Advanced (Material Science)

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.